
3-((4-chlorobenzyl)thio)-6-methyl-N-propyl-1,2,4-triazin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-chlorobenzyl)thio)-6-methyl-N-propyl-1,2,4-triazin-5-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzylthio group, a methyl group, and a propylamine group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorobenzyl)thio)-6-methyl-N-propyl-1,2,4-triazin-5-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Introduction of the 4-chlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the 4-chlorobenzylthio group is introduced to the triazine ring using a suitable thiol reagent.
Alkylation: The methyl and propylamine groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is common in industrial settings.
化学反应分析
Types of Reactions
3-((4-chlorobenzyl)thio)-6-methyl-N-propyl-1,2,4-triazin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
3-((4-chlorobenzyl)thio)-6-methyl-N-propyl-1,2,4-triazin-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: It can be used in the development of advanced materials due to its unique chemical structure and reactivity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
作用机制
The mechanism of action of 3-((4-chlorobenzyl)thio)-6-methyl-N-propyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share structural similarities and have been studied for their antidepressant and antimicrobial activities.
Thiadiazole Derivatives: Known for their diverse biological activities, including anticancer and antiviral properties.
Uniqueness
3-((4-chlorobenzyl)thio)-6-methyl-N-propyl-1,2,4-triazin-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-N-propyl-1,2,4-triazin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c1-3-8-16-13-10(2)18-19-14(17-13)20-9-11-4-6-12(15)7-5-11/h4-7H,3,8-9H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFDWQKGHUFECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(N=NC(=N1)SCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
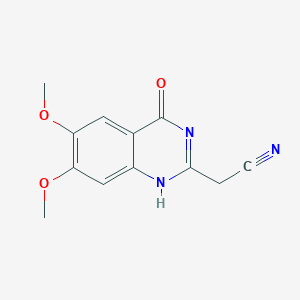
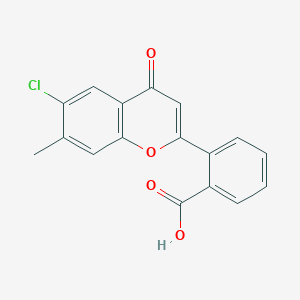
![2-[[6-Methyl-2-(4-methylphenyl)chromen-4-ylidene]amino]pentanedioic acid](/img/structure/B7751230.png)
![2-[2-(Furan-2-yl)-4-oxochromen-6-yl]oxyacetic acid](/img/structure/B7751241.png)
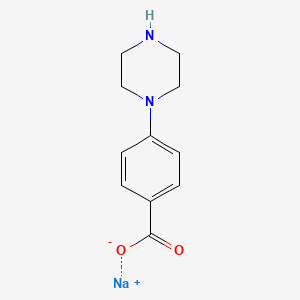
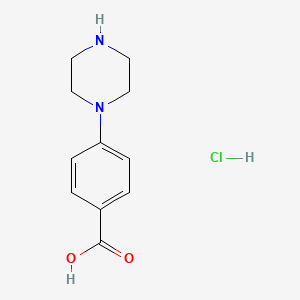

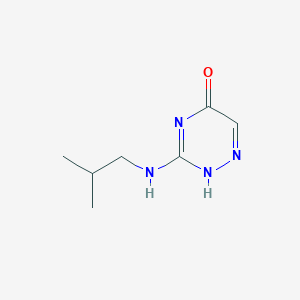
![3-[(4-chlorophenyl)methylamino]-2H-1,2,4-triazin-5-one](/img/structure/B7751280.png)
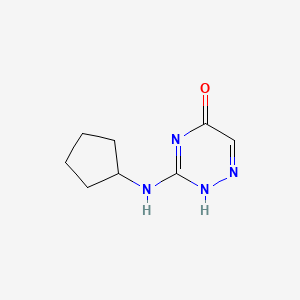
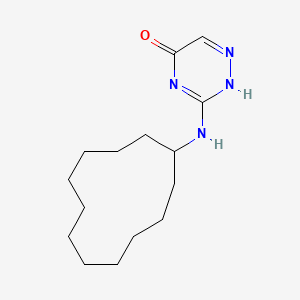
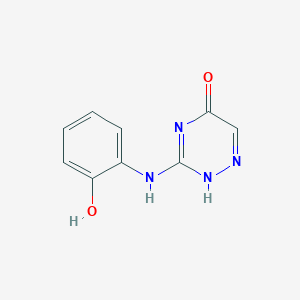
![2-[(4-chlorophenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7751309.png)
![4-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-5-HYDROXY-N-(4-METHOXYPHENYL)-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B7751322.png)
